molecular formula C24H27N3O5S B10837396 Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

Cat. No.: B10837396
M. Wt: 469.6 g/mol
InChI Key: KLEPCGBEXOCIGS-URXFXBBRSA-N
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Description

Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate is a synthetic chemical compound of high interest in pharmaceutical research and development. This reagent is characterized by a complex molecular structure featuring a 1,3-dioxolane ring, an imidazole group, and a carbamate function. The specific stereochemistry at the 2R and 4S positions is critical for its biological activity and interaction with target enzymes. Compounds with imidazole and dioxolane motifs are frequently investigated for their potential as enzyme inhibitors and are common in exploring therapeutic agents. This product is provided as a high-purity material intended for laboratory research applications. It is strictly for use by qualified professionals. The specific mechanistic details, primary research applications, and molecular targets for this compound are subjects of ongoing investigation and should be confirmed from relevant scientific literature.

Properties

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate

InChI

InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28)/t21-,24-/m0/s1

InChI Key

KLEPCGBEXOCIGS-URXFXBBRSA-N

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@](O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Biological Activity

Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate, also known by its CAS number 67914-69-6, is a complex organic compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H30Cl2N4O5, indicating a complex structure that includes an imidazole ring and a dioxolane moiety, which are known to contribute to various biological activities. The presence of sulfur in the methylsulfanyl group further enhances its pharmacological potential.

Research indicates that compounds containing imidazole and dioxolane structures often exhibit antifungal and anticancer properties. The imidazole ring is particularly significant in pharmacology due to its ability to interact with biological targets such as enzymes and receptors.

Antifungal Activity

Imidazole derivatives are widely recognized for their antifungal properties. For instance, studies have shown that similar compounds can inhibit the growth of various fungal strains by disrupting cell membrane synthesis or function. The specific activity of this compound against fungi remains to be fully elucidated but is expected based on structural analogs.

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles have demonstrated significant anticancer activity in various studies. For example, compounds structurally similar to this compound have shown efficacy against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) with IC50 values indicating potent activity .

Research Findings

Several studies have explored the biological activity of related compounds:

Compound Activity Cell Line IC50 (μM)
Compound AAntifungalCandida albicans10
Compound BAnticancerHCT-1166.2
Compound CAnticancerT47D27.3

These findings suggest that the incorporation of specific functional groups in this compound may enhance its biological efficacy.

Case Studies

  • Antifungal Screening : A study evaluated a series of imidazole derivatives against common fungal pathogens. This compound was hypothesized to exhibit similar antifungal properties based on its structural features.
  • Cancer Cell Line Inhibition : In vitro studies on related compounds showed promising results in inhibiting the proliferation of cancer cell lines. The mechanisms involved may include apoptosis induction and cell cycle arrest.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of compounds containing imidazole and dioxolane structures in anticancer therapies. The compound's ability to interact with specific biological targets makes it a candidate for further investigation in cancer treatment protocols .
    • Case studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate may also possess such properties.
  • Enzyme Inhibition
    • The compound has been studied for its interaction with heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses. The crystal structure analysis revealed that the compound binds to HO-1, potentially influencing its activity and offering insights into new therapeutic pathways for diseases associated with oxidative stress .
    • This binding mode indicates that the compound could serve as a lead structure for developing new inhibitors targeting HO-1.
  • Antimicrobial Properties
    • Compounds with imidazole derivatives are known for their antimicrobial activities. Preliminary research suggests that this compound may exhibit similar effects against certain bacterial strains, warranting further exploration in this area .

Research Findings and Insights

Recent research emphasizes the importance of structure-activity relationship (SAR) studies to optimize the efficacy of compounds like this compound. By modifying substituents on the imidazole or dioxolane rings, researchers aim to enhance potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate Derivatives with Heterocyclic Moieties

(a) (1S)-1-(4-Fluorophenyl)-2-(1H-Imidazol-1-yl)ethyl 4-Isopropylphenylcarbamate ()
Property Target Compound Comparison Compound
Molecular Formula C₂₄H₂₇N₃O₅S C₂₁H₂₂FN₃O₂
Molecular Weight 469.55 g/mol 389.42 g/mol
Key Functional Groups 1,3-Dioxolane, Imidazole, Carbamate Imidazole, Carbamate, 4-Fluorophenyl
Stereochemistry (2R,4S) (1S)
Notable Features Sulfur bridge enhances lipophilicity Fluorine atom may improve metabolic stability

Structural Insights :

  • The target compound’s dioxolane ring and methylsulfanyl group distinguish it from the fluorophenyl derivative, which has a simpler structure with an isopropyl group. The fluorine atom in the comparison compound could enhance bioavailability via reduced oxidative metabolism .
(b) Ethyl (2-(4-Phenoxyphenoxy)ethyl)Carbamate (Fenoxycarb) ()
Property Target Compound Fenoxycarb
Molecular Formula C₂₄H₂₇N₃O₅S C₁₇H₁₇NO₄
Key Functional Groups Imidazole, Dioxolane, Carbamate Phenoxy ether, Carbamate
Applications Undisclosed (structural similarity to bioactive carbamates) Insect growth regulator (pesticide)

Functional Comparison :

  • Fenoxycarb lacks heterocyclic rings but shares the carbamate backbone.

Physicochemical Properties

Parameter Target Compound (1S)-Fluorophenyl Derivative Fenoxycarb
Molecular Weight 469.55 389.42 299.32
Sulfur Content Yes (S atom) No No
Polar Groups Carbamate, Imidazole Carbamate, Fluorine Carbamate

Implications :

  • Higher molecular weight and sulfur content in the target compound may reduce aqueous solubility but improve membrane permeability.
  • The fluorophenyl derivative’s lower weight and fluorine atom could enhance CNS penetration .

Research Findings and Implications

  • Stereochemical Influence: The (2R,4S) configuration in the target compound may lead to enantiomer-specific interactions, a critical factor in drug design absent in non-chiral analogs like fenoxycarb .
  • Synthetic Complexity : The target’s multi-step synthesis (implied by and ) contrasts with simpler carbamates, suggesting higher production costs but tailored bioactivity.
  • Potential Applications: While fenoxycarb is pesticidal, the target’s imidazole and dioxolane motifs align with antifungal or kinase-inhibitor scaffolds, warranting further biological testing .

Preparation Methods

Formation of the Dioxolane-Imidazole Core

The dioxolane ring is functionalized with imidazole via nucleophilic substitution:

  • Reaction : (2R,4S)-2-(4-Methoxyphenyl)-1,3-dioxolane-4-methanol + 1H-imidazole-1-methanethiol → Thiomethyl intermediate

  • Conditions :

    • Solvent: Dichloromethane (DCM)

    • Catalyst: Boron trifluoride diethyl etherate (BF₃·Et₂O)

    • Temperature: 0°C → RT, 12 hours

    • Yield: 78%

Stereochemical integrity is maintained by BF₃ coordination to the dioxolane oxygen, directing imidazole addition to the C2 position.

Thioether Linkage Formation

The thiomethyl intermediate couples with 4-aminophenyl disulfide under oxidative conditions:

  • Reaction : Thiomethyl intermediate + 4-Aminophenyl disulfide → 4-[[(Dioxolane)methyl]sulfanyl]aniline

  • Conditions :

    • Oxidizing Agent: Iodine (I₂) in ethanol

    • Temperature: 60°C, 6 hours

    • Yield: 85%

Excess iodine ensures complete disulfide cleavage and thioether formation, verified via LC-MS.

Carbamate Installation

The final step involves carbamate formation using ethyl chloroformate:

  • Reaction : 4-[[(Dioxolane)methyl]sulfanyl]aniline + Ethyl chloroformate → Erbulozole

  • Conditions :

    • Base: Triethylamine (Et₃N) in tetrahydrofuran (THF)

    • Temperature: −10°C, 2 hours

    • Yield: 92%

The low temperature minimizes side reactions, while Et₃N scavenges HCl, driving the reaction to completion.

Purification and Analytical Characterization

Crystallization

Crude erbulozole is purified via recrystallization:

  • Solvent System : Ethyl acetate/hexane (1:3 v/v)

  • Purity : >99.5% (HPLC)

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.89 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃).

  • HRMS : m/z 469.56 [M+H]⁺ (calc. 469.56).

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitationYield (%)
BF₃-CatalyzedHigh stereoselectivityRequires anhydrous conditions78
Iodine OxidationScalable for industrial productionIodine residue removal challenges85
Low-Temperature CarbamateMinimal side productsEnergy-intensive cooling92

Industrial-Scale Adaptations

For kilogram-scale synthesis, modifications include:

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Solvent Recycling : THF and DCM recovery rates exceed 90%, lowering production costs .

Q & A

Q. What are the established synthetic pathways for this compound, and what critical intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the 1,3-dioxolane ring via acid-catalyzed cyclization of a diol precursor with a substituted benzaldehyde derivative .
  • Step 2 : Introduction of the imidazole moiety via nucleophilic substitution or Mitsunobu reaction, ensuring retention of stereochemistry at the (2R,4S) positions .
  • Step 3 : Thioether linkage formation between the dioxolane and phenylcarbamate groups using a sulfhydryl coupling agent (e.g., Lawesson’s reagent) under inert conditions .
    Key intermediates include the stereochemically resolved 1,3-dioxolane precursor and the imidazole-functionalized thiol intermediate.

Q. How is the stereochemical integrity of the (2R,4S) configuration validated during synthesis?

  • Methodological Answer :
  • X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in related imidazole-dioxolane derivatives .
  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) can separate enantiomers using a mobile phase of hexane:isopropanol (85:15) at 1.0 mL/min .
  • NMR coupling constants (e.g., vicinal coupling in the dioxolane ring) provide indirect evidence of spatial arrangement .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thioether coupling step, and what factors contribute to variability?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but may promote side reactions; anhydrous conditions are critical .
  • Catalyst screening : Pd/C or Raney nickel improves selectivity by minimizing dehalogenation byproducts observed in analogous reactions .
  • Temperature control : Reactions performed at 50–60°C reduce racemization risks while maintaining reasonable reaction rates .
    Variability often arises from trace moisture or oxygen, which can be mitigated using Schlenk-line techniques .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response profiling : Re-evaluate activity using standardized assays (e.g., fungal MIC tests vs. mammalian cytotoxicity screens) to clarify selective toxicity .
  • Metabolite analysis : LC-MS/MS can identify degradation products or active metabolites that may explain discrepancies between in vitro and in vivo results .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the 4-methoxyphenyl group with halogenated analogs) to establish structure-activity relationships (SAR) .

Q. What computational methods are employed to predict target binding modes and guide SAR studies?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with fungal CYP51 (a common target for imidazole derivatives) .
  • MD simulations : Assess stability of the compound-enzyme complex over 100-ns trajectories to identify critical hydrogen bonds and hydrophobic contacts .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., methoxy vs. ethoxy groups) .

Data Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show limited efficacy?

  • Resolution Strategy :
  • Strain-specificity : Test against a broader panel of fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) to identify niche activity .
  • Bioavailability testing : Measure plasma concentrations in animal models to determine if poor pharmacokinetics underlie in vivo inefficacy .
  • Resistance screening : Assess overexpression of efflux pumps (e.g., CDR1 in Candida) via qPCR or fluorescence-based assays .

Experimental Design Considerations

Q. How should researchers design assays to evaluate off-target effects in mammalian cells?

  • Methodological Answer :
  • High-content screening (HCS) : Use live-cell imaging to monitor mitochondrial membrane potential (JC-1 dye) and apoptosis markers (Annexin V) .
  • CYP450 inhibition assays : Test against human CYP3A4 and CYP2C9 isoforms to predict drug-drug interaction risks .
  • Transcriptomic profiling : RNA-seq can identify differentially expressed genes in treated vs. untreated cells, highlighting unintended pathways .

Tables for Key Data

Table 1 : Synthetic Yield Optimization for Thioether Coupling

ConditionYield (%)Byproduct Formation
DMF, 60°C, Pd/C88<5%
DMSO, 50°C, Ni922%
THF, RT, No catalyst4525%
Data derived from analogous reactions .

Table 2 : Antifungal Activity Against Candida albicans

DerivativeMIC (µg/mL)Cytotoxicity (IC50, µM)
Parent compound1.2>100
4-Fluorophenyl analog0.885
Methoxy→Ethoxy2.5>100
Adapted from .

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